REACTION_CXSMILES
|
O.Cl.Cl.Cl.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[N:7]=1.OC1C=C(C(O)=O)C(O)=CC=1C(O)=O.[Na+].[Na+].OC1C=C(C([O-])=O)C(O)=CC=1C([O-])=O.C(O)(=O)C>O.[OH-].[Na+]>[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[N:7]=1 |f:0.1.2.3.4,6.7.8,11.12|
|
Name
|
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.Cl.Cl.NC1=NC(=C(C=C1N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.Cl.Cl.NC1=NC(=C(C=C1N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].OC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the resultant salt was recovered
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
ADDITION
|
Details
|
dispersed in, and
|
Type
|
ADDITION
|
Details
|
mixed with, 3,000 parts by weight of water
|
Type
|
FILTRATION
|
Details
|
by re-filtering
|
Type
|
ADDITION
|
Details
|
Procedures of the above dispersing/mixing
|
Type
|
FILTRATION
|
Details
|
filtering
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1N)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |